2-Nitro-1H-pyrrol-1-ol
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Overview
Description
2-Nitro-1H-pyrrol-1-ol is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1H-pyrrol-1-ol typically involves the nitration of pyrrole derivatives. One common method is the reaction of pyrrole with nitric acid under controlled conditions to introduce the nitro group at the 2-position. The reaction conditions often require careful temperature control and the use of a solvent to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1H-pyrrol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
2-Nitro-1H-pyrrol-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Nitro-1H-pyrrol-1-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone: A similar five-membered ring compound with a carbonyl group instead of a nitro group.
Pyrrolidinone: Another five-membered ring compound with a lactam structure.
Imidazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness
2-Nitro-1H-pyrrol-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
657392-07-9 |
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Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxy-2-nitropyrrole |
InChI |
InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H |
InChI Key |
FBCDLNMAOOXTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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